molecular formula C13H24N6O4 B1329960 Glycyl-prolyl-arginine CAS No. 47295-77-2

Glycyl-prolyl-arginine

Cat. No.: B1329960
CAS No.: 47295-77-2
M. Wt: 328.37 g/mol
InChI Key: JYPCXBJRLBHWME-IUCAKERBSA-N
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Description

Glycyl-prolyl-arginine is a tripeptide composed of the amino acids glycine, proline, and arginine. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications. The chemical formula of this compound is C13H24N6O4, and it has a molecular weight of 328.37 g/mol .

Mechanism of Action

Mode of Action

It’s known that peptides containing proline and glycine amino acids, like glycyl-prolyl-arginine, have a pronounced physiological activity . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

This compound may be involved in several biochemical pathways. Arginine, one of the amino acids in this peptide, is known to be metabolized into ornithine, proline, and nitric oxide . These metabolites play important roles in the cardiovascular system, immune system, and nervous system . .

Result of Action

It’s known that peptides containing a pro-gly-pro combination, like this compound, can reduce the secretion of histamine from mast cells and increase vascular permeability . These effects could have significant implications for inflammatory responses and other physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and more . .

Biochemical Analysis

Biochemical Properties

Glycyl-prolyl-arginine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the activation of proteinase-activated receptor-2 (PAR-2), a process that is mediated by mast cell α- or β-tryptases . The interaction between this compound and these enzymes is crucial for the initiation of various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, it has been shown to stimulate the proliferation and differentiation of porcine trophoblast cells through β-catenin and mTOR pathways . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. For instance, it has been shown to mediate the “self-cleavage” of the glycyl radical enzyme superfamily, a process that is crucial for the regulation of cellular activation events .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies detailing the temporal effects of this compound are limited, it is known that the peptide plays a role in various time-dependent cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies detailing the dosage effects of this compound in animal models are limited, it is known that the peptide plays a role in various dosage-dependent cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Its degradation occurs via multiple pathways initiated by various enzymes, leading to the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. While specific studies detailing the transport and distribution of this compound are limited, it is known that the peptide plays a role in various transport-dependent cellular processes .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its role in cells. For instance, the glycine arginine-rich (GAR) domain of the RNA-binding protein nucleolin, which contains this compound, has been shown to regulate the subcellular localization of the protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-prolyl-arginine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid (glycine) is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the addition of the third amino acid (arginine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Glycyl-prolyl-arginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can produce nitric oxide, while substitution reactions can yield modified peptides with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-prolyl-arginine is unique due to the presence of the proline residue, which imparts rigidity to the peptide structure and influences its interactions with other molecules. This structural feature distinguishes it from other similar peptides and contributes to its specific biological activities .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPCXBJRLBHWME-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197085
Record name Glycyl-prolyl-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47295-77-2
Record name Glycyl-prolyl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-prolyl-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Glycyl-prolyl-arginine in the context of the provided research articles?

A1: While this compound itself is not directly discussed in the provided research articles, a derivative of this tripeptide, tosyl-glycyl-prolyl-arginine-4-nitranilide acetate, plays a crucial role. This modified peptide acts as a substrate for thrombin, a key enzyme in the coagulation cascade []. Researchers utilized this substrate to investigate the impact of the fibrinogen γ’ chain carboxyl terminus on thrombin's enzymatic activity.

Q2: Why is understanding the interaction between thrombin and this compound derivatives important in coagulation research?

A2: Investigating thrombin's interaction with substrates like tosyl-glycyl-prolyl-arginine-4-nitranilide acetate provides valuable insights into the enzyme's activity and its regulation []. By comparing the effects of potential inhibitors like the fibrinogen γ’ chain on thrombin's activity towards different substrates, researchers can elucidate specific mechanisms of action. This knowledge is crucial for understanding coagulation disorders and for developing targeted therapies that can modulate thrombin activity with greater precision.

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